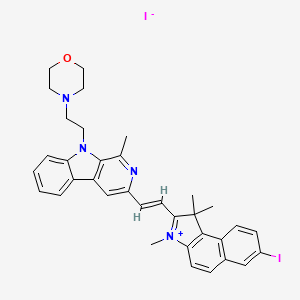

TME-HYM (PH Probe)

Descripción

BenchChem offers high-quality TME-HYM (PH Probe) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TME-HYM (PH Probe) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C35H36I2N4O |

|---|---|

Peso molecular |

782.5 g/mol |

Nombre IUPAC |

4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide |

InChI |

InChI=1S/C35H36IN4O.HI/c1-23-34-29(28-7-5-6-8-30(28)40(34)16-15-39-17-19-41-20-18-39)22-26(37-23)11-14-32-35(2,3)33-27-12-10-25(36)21-24(27)9-13-31(33)38(32)4;/h5-14,21-22H,15-20H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

JKSQTJNIRGPJFY-UHFFFAOYSA-M |

SMILES isomérico |

CC1=NC(=CC2=C1N(C3=CC=CC=C32)CCN4CCOCC4)/C=C/C5=[N+](C6=C(C5(C)C)C7=C(C=C6)C=C(C=C7)I)C.[I-] |

SMILES canónico |

CC1=NC(=CC2=C1N(C3=CC=CC=C32)CCN4CCOCC4)C=CC5=[N+](C6=C(C5(C)C)C7=C(C=C6)C=C(C=C7)I)C.[I-] |

Origen del producto |

United States |

Foundational & Exploratory

The Acidic Tumor Microenvironment: A Technical Guide to Fluorescent pH Probes

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment (TME) presents a unique and challenging landscape for cancer therapy. One of its defining features is extracellular acidosis, a consequence of altered cancer cell metabolism. This acidic milieu, with a pH typically ranging from 6.5 to 6.9, plays a pivotal role in tumor progression, invasion, metastasis, and the development of therapeutic resistance.[1][2] Consequently, the accurate and dynamic measurement of pH within the TME is of paramount importance for both fundamental cancer research and the development of novel diagnostic and therapeutic strategies. Fluorescent pH probes have emerged as indispensable tools for this purpose, offering high sensitivity, spatiotemporal resolution, and the ability to visualize pH changes in real-time within living cells and organisms.[3]

This in-depth technical guide explores the core principles behind fluorescent pH probes for TME analysis, providing a comprehensive overview of their mechanisms, quantitative properties, and practical applications.

Core Principles of Fluorescent pH Probes

The fundamental principle of fluorescent pH probes lies in their ability to undergo a change in their fluorescence properties in response to alterations in proton concentration. This pH-dependent modulation of fluorescence can manifest as a change in fluorescence intensity ("turn-on" or "turn-off" probes), a shift in the excitation or emission wavelength (ratiometric probes), or a change in fluorescence lifetime.[3] The underlying photophysical mechanisms governing these changes are diverse and include:

-

Photoinduced Electron Transfer (PET): In PET-based probes, a fluorophore is linked to a pH-sensitive moiety that can donate an electron to the excited fluorophore, quenching its fluorescence. Protonation of this moiety inhibits the PET process, leading to a "turn-on" of fluorescence.

-

Intramolecular Charge Transfer (ICT): ICT probes consist of an electron-donating and an electron-accepting group connected by a π-conjugated system. Changes in pH can alter the electron-donating or -accepting ability of these groups, leading to a shift in the fluorescence emission wavelength.

-

Fluorescence Resonance Energy Transfer (FRET): FRET-based probes utilize two fluorophores, a donor and an acceptor, in close proximity. The efficiency of energy transfer from the donor to the acceptor can be modulated by a pH-sensitive conformational change in the molecule linking them, resulting in a ratiometric readout.

-

Spirolactam Ring Opening/Closing: Many rhodamine-based probes utilize a pH-sensitive spirolactam ring. In the closed, non-fluorescent form, the π-conjugation of the fluorophore is disrupted. In acidic conditions, the ring opens, restoring conjugation and leading to a dramatic increase in fluorescence.[4]

Ratiometric probes are particularly advantageous for quantitative pH measurements as they allow for the determination of pH based on the ratio of fluorescence intensities at two different wavelengths. This approach minimizes the influence of external factors such as probe concentration, excitation light intensity, and photobleaching, which can affect the accuracy of intensity-based measurements.[5]

Quantitative Properties of Fluorescent pH Probes for TME

The selection of an appropriate fluorescent pH probe for a specific application depends on several key quantitative parameters. The table below summarizes the properties of a selection of fluorescent probes used for TME research.

| Probe Name | Fluorophore Core | pKa | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Sensing Mechanism | Ref. |

| Small Molecule Probes | |||||||

| 5,6-Carboxyfluorescein (5,6-CF) | Fluorescein | 6.4 | ~490 | ~515 | - | ICT | |

| SNARF-1 | Seminaphthorhodafluor | 7.5 | ~548, ~576 | ~588, ~640 | - | ICT | |

| pH-A | Near-infrared dye | 7.2 | - | - | 0.19 (in methanol) | - | |

| pH-B | Near-infrared dye | - | - | - | 0.095 (in methanol) | - | |

| Probe A (coumarin-hybridized) | Coumarin-Rhodamine | - | 425 / 625 | 497 / 711 | 2.73% / 0.27% (at pH 2.0) | Spirolactam | [4] |

| Probe B (coumarin-hybridized) | Coumarin-Rhodamine | - | 425 / 625 | 483 / 696 | 2.64% / 1.85% (at pH 2.0) | Spirolactam | [4] |

| Probe C (coumarin-hybridized) | Coumarin-Rhodamine | - | 425 / 625 | 498 / 707 | 4.86% / 0.65% (at pH 2.0) | Spirolactam | [4] |

| Probe D (coumarin-hybridized) | Coumarin-Rhodamine | - | 425 / 625 | 497 / 715 | 4.74% / 1.29% (at pH 2.0) | Spirolactam | [4] |

| Probe E (coumarin-hybridized) | Coumarin-Rhodamine | - | 425 / 625 | 482 / 697 | 3.34% / 2.45% (at pH 2.0) | Spirolactam | [4] |

| TAT-ANNA | Naphthalimide | ~6.0 | 455 | 480 / 510 | - | ICT | [5] |

| Genetically Encoded Probes | |||||||

| SypHerRed | Red Fluorescent Protein | ~7.0 | ~543 (1P), ~1040 (2P) | ~570-754 | - | Ratiometric Intensity | [6] |

Key pH-Dependent Signaling Pathways in the TME

The acidic TME is not merely a bystander but an active participant in driving tumor progression. Several key signaling pathways are modulated by extracellular and intracellular pH, providing targets for both imaging and therapeutic intervention.

Proton-Sensing G Protein-Coupled Receptors (GPCRs)

A family of GPCRs, including GPR4, GPR65 (TDAG8), and GPR68 (OGR1), can directly sense extracellular protons, leading to the activation of downstream signaling cascades that promote cancer cell proliferation, metastasis, and angiogenesis.[7][8]

Caption: Acidification of the TME activates proton-sensing GPCRs on cancer cells, triggering multiple downstream signaling pathways that promote tumorigenesis.

Ion Transporters and Intracellular pH Regulation

Cancer cells maintain a relatively alkaline intracellular pH (pHi) despite the acidic extracellular environment (pHe). This "reversed" pH gradient is actively maintained by ion transporters such as the Na+/H+ exchanger 1 (NHE1) and monocarboxylate transporters (MCTs), which export protons and lactic acid, respectively. This process contributes to extracellular acidification and promotes cell migration and invasion.

Caption: Cancer cells actively export protons and lactate via ion transporters like NHE1 and MCTs, leading to extracellular acidification and promoting invasion.

HIF-1α and the Glycolytic Pathway

The hypoxic and acidic conditions within the TME stabilize the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α, in turn, upregulates the expression of glycolytic enzymes and glucose transporters, further enhancing the production of lactic acid and contributing to the acidic TME. This metabolic reprogramming is a hallmark of cancer.[9][10]

Caption: Hypoxia and acidosis in the TME stabilize HIF-1α, which drives a glycolytic phenotype in cancer cells, further contributing to the acidic microenvironment.

Experimental Protocols

The following sections provide generalized protocols for the synthesis, in vitro, and in vivo application of fluorescent pH probes. These are intended as a guide and may require optimization for specific probes and experimental systems.

Synthesis of a Generic Amine-Reactive Fluorescent pH Probe

This protocol describes a general method for synthesizing an amine-reactive fluorescent pH probe, which can then be conjugated to targeting moieties like antibodies or peptides.

Materials:

-

Fluorophore with a carboxylic acid group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Appropriate purification supplies (e.g., silica gel for column chromatography, TLC plates)

Procedure:

-

Dissolve the fluorophore-carboxylic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

-

Purify the NHS-ester functionalized probe by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol gradient).

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

In Vitro pH Imaging in Cancer Cells

This protocol outlines the steps for using a fluorescent pH probe to measure intracellular pH in cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Fluorescent pH probe

-

Calibration buffers of known pH (containing ionophores like nigericin and monensin to equilibrate intracellular and extracellular pH)

-

Confocal microscope with appropriate filter sets

Procedure:

-

Seed cancer cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

-

Prepare a stock solution of the fluorescent pH probe in DMSO.

-

Dilute the probe stock solution in serum-free cell culture medium to the final working concentration (typically 1-10 µM).

-

Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

-

Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

For ratiometric imaging, acquire fluorescence images at the two specified emission wavelengths while exciting at the appropriate wavelength.

-

To generate a calibration curve, treat the cells with calibration buffers of varying pH in the presence of ionophores.

-

Acquire images at each pH point and calculate the ratio of fluorescence intensities.

-

Plot the fluorescence ratio against the pH values to generate a calibration curve.

-

Use the calibration curve to convert the fluorescence ratios from experimental samples into intracellular pH values.[6]

In Vivo pH Imaging in a Mouse Tumor Model

This protocol provides a general workflow for in vivo imaging of tumor pH using a fluorescent probe in a mouse xenograft model.[11][12]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor induction

-

Fluorescent pH probe suitable for in vivo imaging (e.g., near-infrared emission)

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Induce tumor formation by subcutaneously or orthotopically injecting cancer cells into the mice.

-

Allow the tumors to grow to a suitable size for imaging (typically 5-10 mm in diameter).

-

Administer the fluorescent pH probe to the tumor-bearing mice via intravenous or intraperitoneal injection. The optimal dose and timing will depend on the specific probe.

-

At the time of peak probe accumulation in the tumor, anesthetize the mouse.

-

Place the mouse in the in vivo imaging system and acquire fluorescence images using the appropriate excitation and emission filters.

-

For ratiometric probes, acquire images at two emission wavelengths.

-

Analyze the images to determine the fluorescence intensity or ratio in the tumor region compared to surrounding normal tissue.

-

If possible, perform an ex vivo calibration on excised tumor tissue to correlate the fluorescence signal with absolute pH values.[11]

Conclusion

Fluorescent pH probes are powerful tools that are shedding light on the critical role of the acidic tumor microenvironment in cancer biology. By providing the means to visualize and quantify pH dynamics in real-time, these probes are not only advancing our fundamental understanding of tumor progression but are also paving the way for the development of innovative pH-targeted therapies and diagnostic agents. The continued development of probes with improved photophysical properties, targeting capabilities, and in vivo stability will undoubtedly further accelerate progress in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. GPCR Partners as Cancer Driver Genes: Association with PH-Signal Proteins in a Distinctive Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fluorescence lifetime-based pH mapping of tumors in vivo using genetically encoded sensor SypHerRed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. Imaging Tumor Cell Movement In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Acidic Landscape of Cancer: A Technical Guide to TME pH Probe Mechanisms for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment (TME) presents a unique and complex landscape, characterized by distinct physiological features that differentiate it from healthy tissue. Among the most critical of these is its acidic nature, a consequence of altered cancer cell metabolism. This aberrant pH plays a pivotal role in tumor progression, metastasis, and resistance to therapy. Consequently, the ability to accurately visualize and quantify pH within the TME is of paramount importance for both fundamental cancer research and the development of novel therapeutic strategies. This in-depth technical guide elucidates the core mechanisms of action of pH-sensitive fluorescent probes designed for cellular and in vivo imaging of the TME, providing a comprehensive resource for researchers in the field.

Core Mechanisms of pH-Sensing Probes

The fundamental principle behind most fluorescent pH probes lies in a reversible, pH-dependent structural change within the fluorophore molecule. This alteration in chemical structure directly impacts the probe's photophysical properties, leading to a detectable change in its fluorescence signal. The primary mechanisms can be broadly categorized as follows:

-

Protonation-Dependent Structural Alteration: Many pH probes incorporate acidic or basic functional groups that undergo protonation or deprotonation in response to changes in the surrounding pH. This event can trigger significant conformational changes, such as the opening and closing of a spirolactam ring.[1][2][3] In the ring-closed (spirolactam) form, the molecule is typically colorless and non-fluorescent. Upon acidification, protonation of a key atom (often nitrogen or oxygen) induces ring-opening, leading to an extended π-conjugated system that is highly fluorescent.[1][2][3] This "off/on" switching provides a robust and sensitive response to acidic conditions.

-

Photoinduced Electron Transfer (PeT): In PeT-based probes, a fluorophore is linked to a "receptor" moiety containing a tertiary amine. At physiological or basic pH, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the fluorophore through PeT. In an acidic environment, this amine group becomes protonated, which inhibits the PeT process and restores the fluorescence of the fluorophore.

-

Förster Resonance Energy Transfer (FRET): FRET-based ratiometric probes employ two different fluorophores, a donor and an acceptor, linked together. The efficiency of energy transfer from the donor to the acceptor is dependent on the distance and orientation between them, which can be modulated by a pH-sensitive linker. As the pH changes, the conformation of the linker is altered, changing the FRET efficiency and thus the ratio of the donor and acceptor emission intensities. This ratiometric output provides a more quantitative and reliable measurement of pH, as it is less susceptible to variations in probe concentration and excitation intensity.[4]

-

Ratiometric Sensing: To overcome limitations of intensity-based probes, such as fluctuations in probe concentration and instrumental parameters, ratiometric probes have been developed.[5] These probes exhibit a pH-dependent shift in either their excitation or emission wavelength. By taking the ratio of the fluorescence intensities at two different wavelengths, a more accurate and quantitative measurement of pH can be obtained.[5][6]

Quantitative Data of Representative TME pH Probes

The selection of an appropriate pH probe is contingent on its specific photophysical properties and its suitability for the experimental system. The following table summarizes key quantitative data for several recently developed TME pH probes.

| Probe Name | pKa | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features & Applications |

| TAT-ANNA | ~5.0-7.0 | 455 | 480 / 510 | Not Reported | Ratiometric probe for intracellular pH imaging and monitoring pharmacodynamics of anti-cancer drugs.[5][7] |

| R2S | 6.88 | 642 (basic) / 774 (acidic) | 794 (basic) / 808 (acidic) | Not Reported | Water-soluble, near-infrared probe for in vivo imaging of the tumor acidic microenvironment.[8] |

| Coumarin-Hybridized Spirolactam Probes (A-E) | ~2.0-8.0 | 425 / 625 | 482-498 / 696-715 | 0.27% - 4.86% | Dual-channel visible and near-infrared probes for detecting pH changes in live cells.[2] |

| SypHerRed | Not Reported | Not Reported | Not Reported | Not Reported | Genetically encoded, red-shifted fluorescent protein for fluorescence lifetime imaging (FLIM) of intracellular pH in tumors.[9] |

| pHLIPs | ~6.1-6.9 (at cell surface) | Varies with attached fluorophore | Varies with attached fluorophore | Not Reported | Peptide-based probes that insert into the cell membrane at acidic pH, allowing for measurement of cell surface pH.[10] |

Experimental Protocols

Accurate and reproducible results in cellular imaging with pH probes necessitate meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Cell Culture and Probe Loading

-

Cell Seeding: Plate cells (e.g., MDA-MB-231 breast cancer cells or HUVEC-C endothelial cells) at a density of 1x10^5 cells/well in a 12-well culture plate and incubate overnight at 37°C in a 5% CO2 incubator.[2]

-

Serum Starvation: After 24 hours, remove the culture medium, rinse the cells twice with 1x Phosphate-Buffered Saline (PBS), and add serum-free medium. Incubate for 2 hours to starve the cells.[2]

-

Probe Incubation: Prepare a stock solution of the pH probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to the desired final concentration (typically 5-10 µM). Remove the starvation medium and add the probe-containing medium to the cells. Incubate for a specified period (e.g., 30 minutes to 2 hours) at 37°C.[2][3]

-

Washing: After incubation, remove the probe-containing medium and wash the cells twice with 1x PBS to remove any excess, unbound probe.

-

Imaging: Add fresh culture medium or a specific buffer solution to the cells and proceed with fluorescence imaging.

In Vitro pH Calibration and Imaging

-

Buffer Preparation: Prepare a series of calibration buffers with known pH values (e.g., ranging from 4.5 to 7.5) using a suitable buffer system (e.g., citrate-phosphate buffer).

-

Ionophore Treatment: To equilibrate the intracellular and extracellular pH, treat the probe-loaded cells with an ionophore mixture, such as nigericin (1-5 µg/mL) and valinomycin, in the calibration buffers for approximately 30 minutes.[3][11]

-

Fluorescence Measurement: Acquire fluorescence images or spectra of the cells in each calibration buffer using a confocal microscope or a fluorescence plate reader.

-

Calibration Curve: Measure the fluorescence intensity or the ratio of intensities at two wavelengths for each pH value. Plot the intensity/ratio against the pH to generate a calibration curve. This curve can then be used to determine the intracellular pH in experimental samples.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.[5]

-

Probe Treatment: Add the pH probe at various concentrations to the wells and incubate for 24-48 hours.[5]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing the Mechanisms and Workflows

To further clarify the principles and processes described, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of pH-responsive fluorescent probe for tumor microenvironment imaging [xuebao.shsmu.edu.cn]

- 9. Fluorescence lifetime-based pH mapping of tumors in vivo using genetically encoded sensor SypHerRed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probe for the measurement of cell surface pH in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH | Thermo Fisher Scientific - US [thermofisher.com]

Illuminating the Acidic Landscape of Cancer: A Technical Guide to Genetically Encoded pH Sensors

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment is characterized by a "reversed" pH gradient, with an acidic extracellular space (pHe) and a neutral to slightly alkaline intracellular pH (pHi). This aberrant pH landscape is a hallmark of cancer, driving tumor progression, metastasis, drug resistance, and immune evasion.[1][2] Understanding and monitoring these pH dynamics in real-time and with high spatial resolution is critical for advancing cancer research and developing novel therapeutics. Genetically encoded pH sensors, fluorescent proteins engineered to respond to specific pH ranges, have emerged as powerful tools for this purpose, offering unparalleled specificity and the ability to non-invasively visualize pH in living cells and organisms.[2]

This in-depth technical guide provides a comprehensive overview of the core principles, quantitative properties, and experimental applications of genetically encoded pH sensors in cancer research.

Core Principles of Genetically Encoded pH Sensors

Genetically encoded pH sensors are derived from fluorescent proteins, most commonly Green Fluorescent Protein (GFP) and its variants. Their pH sensitivity arises from mutations in the amino acid residues surrounding the chromophore, which alter its protonation state and, consequently, its fluorescence properties.[3] These sensors can be broadly categorized into ratiometric and intensiometric types.

Ratiometric sensors are generally preferred for quantitative pH measurements as they allow for a readout that is independent of sensor concentration, excitation light intensity, and cell path length. This is achieved by measuring the ratio of fluorescence intensities at two different wavelengths (either dual excitation or dual emission).[4]

-

Dual-excitation ratiometric sensors , such as pHluorin and its derivatives, exhibit two distinct excitation peaks that show opposing pH dependencies.[3]

-

Dual-emission ratiometric sensors possess two emission peaks that respond differently to pH changes.

Intensiometric sensors , like the ecliptic and superecliptic pHluorins, show a change in fluorescence intensity at a single wavelength in response to pH.[3] While simpler to use, their signal can be affected by factors other than pH, making quantitative analysis more challenging.

Quantitative Properties of Common Genetically Encoded pH Sensors

The selection of an appropriate pH sensor depends on the specific cellular compartment and the expected pH range of interest. The key parameters for sensor selection are its pKa (the pH at which the sensor is 50% in its protonated and deprotonated forms), dynamic range (the pH range over which the sensor exhibits a measurable response), and spectral properties (excitation and emission wavelengths).

| Sensor | Type | pKa | Dynamic Range (pH) | Excitation Wavelength(s) (nm) | Emission Wavelength(s) (nm) | Reference |

| pHluorin | Ratiometric (Dual Excitation) | 6.9 | 5.4 - 8.4 | 395 / 475 | 510 | [3][5] |

| Ecliptic pHluorin | Intensiometric | 7.2 | 6.5 - 8.0 | 395 / 477 | 510 | [5] |

| pHluorin2 | Ratiometric (Dual Excitation) | ~6.9 | Not specified | 395 / 475 | 508 | [6] |

| deGFP3 | Ratiometric (Dual Emission) | 7.3 | 6.0 - 9.0 | 396 | 460 / 515 | [5] |

| E²GFP | Ratiometric (Dual Excitation & Emission) | 6.9 / 7.5 | 5.0 - 8.5 | 458 / 488 | 500 / 560 | [5] |

| ptGFP | Ratiometric (Dual Excitation) | 7.3 | 3.8 - 8.2 | 390 / 475 | 540 | [5] |

| pHusion | Ratiometric (Dual Emission) | 5.8 | 4.5 - 8.0 | 488 / 558 | 510 / 600 | [7] |

| SypHer2 | Ratiometric (Dual Excitation) | 8.1 | 7.0 - 9.0 | 420 / 500 | Not specified | [6][8] |

| SypHer3s | Ratiometric (Dual Excitation) | Not specified | Not specified | Not specified | Not specified | [9] |

| SypHerRed | Fluorescence Lifetime | Not specified | 6.0 - 8.0 | Single wavelength | Not specified | [10][11] |

Signaling Pathways Amenable to Study with pH Sensors

The acidic tumor microenvironment activates a cascade of signaling pathways that promote cancer cell survival, proliferation, and invasion. Genetically encoded pH sensors are invaluable for dissecting these complex signaling networks.

Acidosis-Induced ROS-AKT-NF-κB Signaling

Extracellular acidosis can induce the production of reactive oxygen species (ROS), which in turn activates the PI3K/Akt and NF-κB signaling pathways, promoting cancer cell invasion.[12][13]

Caption: Acidosis-induced ROS-AKT-NF-κB signaling pathway in cancer.

Interplay of Hypoxia, Acidosis, and HIF-1α

Hypoxia, a common feature of solid tumors, leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor driving metabolic reprogramming towards glycolysis.[14][15] This increased glycolysis results in lactic acid production and subsequent extracellular acidosis. Interestingly, acidosis can, in turn, regulate HIF-1α activity, creating a complex feedback loop.[16]

Caption: Interplay between hypoxia, acidosis, and HIF-1α in the tumor microenvironment.

Experimental Protocols

The following sections provide detailed methodologies for the use of genetically encoded pH sensors in cancer research, from initial cell line generation to in vivo imaging.

Generation of Stable Cancer Cell Lines Expressing a pH Sensor

Objective: To create a cancer cell line that constitutively expresses a genetically encoded pH sensor for long-term and reproducible pH measurements.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

-

Plasmid DNA encoding the desired pH sensor (e.g., pHluorin, SypHer2) with a mammalian expression vector

-

Appropriate cell culture medium and supplements

-

Transfection reagent (e.g., Lipofectamine)

-

Selection antibiotic (e.g., G418, Puromycin), corresponding to the resistance gene on the plasmid

-

Fluorescence-activated cell sorter (FACS) or fluorescence microscope

Methodology:

-

Cell Culture: Culture the cancer cells in their recommended medium at 37°C and 5% CO2.

-

Transfection:

-

One day before transfection, seed the cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

-

On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.

-

Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).

-

Replace the transfection medium with fresh, complete culture medium.[17][18]

-

-

Selection:

-

48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium. The concentration of the antibiotic should be predetermined by a kill curve for the specific cell line.

-

Replace the selection medium every 2-3 days.

-

Continue selection for 1-2 weeks, or until antibiotic-resistant colonies are visible.

-

-

Isolation and Expansion of Clones:

-

Isolate individual resistant colonies using cloning cylinders or by limiting dilution.

-

Expand each clone in a separate culture vessel.

-

-

Screening and Validation:

-

Screen the expanded clones for sensor expression and correct localization using fluorescence microscopy.

-

For quantitative comparison, use FACS to select a population of cells with a uniform and stable level of sensor expression.

-

Validate the pH-responsiveness of the sensor in the stable cell line by performing a pH calibration (see protocol below).

-

Live-Cell Ratiometric pH Imaging

Objective: To measure the intracellular pH of cancer cells expressing a ratiometric pH sensor using live-cell fluorescence microscopy.

Materials:

-

Stable cancer cell line expressing a ratiometric pH sensor

-

Glass-bottom imaging dishes or multi-well plates

-

Live-cell imaging microscope equipped with:

-

An environmental chamber to maintain 37°C and 5% CO2

-

Excitation light source with the ability to switch between two excitation wavelengths (for dual-excitation sensors)

-

Appropriate filter sets for the sensor's excitation and emission spectra

-

A sensitive camera (e.g., sCMOS or EMCCD)

-

-

Image analysis software (e.g., ImageJ/Fiji)

-

Calibration buffers of known pH containing ionophores (nigericin and monensin)

Methodology:

-

Cell Plating: Seed the stable cells onto glass-bottom imaging dishes 24-48 hours before imaging.

-

Microscope Setup:

-

Turn on the microscope and environmental chamber to allow for temperature and CO2 equilibration.

-

Set the appropriate excitation and emission filter sets for the chosen ratiometric sensor.

-

-

Image Acquisition:

-

Place the imaging dish on the microscope stage.

-

Acquire images at the two excitation wavelengths sequentially. It is crucial to minimize the time between the two acquisitions to avoid artifacts from cell movement.

-

Acquire a background image from a cell-free region.

-

-

pH Calibration:

-

To convert fluorescence ratios to absolute pH values, a calibration curve must be generated.

-

Prepare a series of calibration buffers with known pH values (e.g., ranging from 6.0 to 8.0).

-

Add ionophores such as nigericin and monensin to the calibration buffers to equilibrate the intracellular and extracellular pH.

-

Incubate the cells with each calibration buffer for a few minutes and acquire ratiometric images.[1][19]

-

-

Image Analysis:

-

Subtract the background from each image.

-

For each cell or region of interest, calculate the ratio of the fluorescence intensities from the two acquired images (e.g., F475/F395 for pHluorin).

-

Plot the measured ratios against the known pH values of the calibration buffers to generate a calibration curve.

-

Fit the calibration data to a sigmoidal function to determine the pKa and dynamic range of the sensor in your experimental setup.

-

Use the calibration curve to convert the fluorescence ratios from your experimental images into absolute pH values.[1]

-

Caption: Workflow for ratiometric pH imaging in live cancer cells.

In Vivo Tumor pH Imaging

Objective: To measure the intracellular pH in a tumor xenograft model using a genetically encoded pH sensor.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line stably expressing a pH sensor suitable for in vivo imaging (e.g., SypHer2)

-

Surgical tools for tumor cell implantation

-

In vivo imaging system (e.g., multiphoton microscope or whole-animal fluorescence imager)

-

Anesthesia system

Methodology:

-

Tumor Xenograft Model:

-

Subcutaneously inject the stable cancer cell line into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a suitable size for imaging (e.g., 5-10 mm in diameter).

-

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane or another appropriate anesthetic.

-

Maintain the mouse's body temperature using a heating pad.

-

If necessary, surgically expose the tumor for microscopic imaging.

-

-

In Vivo Imaging:

-

Position the anesthetized mouse on the stage of the in vivo imaging system.

-

For multiphoton microscopy, use a long working distance objective to image deep into the tumor tissue.

-

Acquire fluorescence images of the sensor within the tumor. For ratiometric sensors, acquire images at the two required wavelengths.

-

-

Data Analysis:

-

Analyze the acquired images to generate ratiometric maps of the tumor.

-

While in vivo calibration is challenging, relative pH changes within the tumor can be monitored over time or in response to therapeutic interventions. For absolute pH measurements, ex vivo calibration of the sensor in the specific tumor tissue may be necessary.[8]

-

Conclusion

Genetically encoded pH sensors provide an unparalleled window into the acidic tumor microenvironment, enabling researchers to dissect the intricate signaling pathways that drive cancer progression and to evaluate the efficacy of pH-modulating therapies. The continued development of brighter, more photostable sensors with a wider range of pKa values will further enhance their utility in cancer research. By providing high-resolution spatial and temporal information on pH dynamics, these powerful tools are poised to accelerate the discovery of novel cancer diagnostics and therapeutics.

References

- 1. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]

- 2. Imaging of Intracellular pH in Tumor Spheroids Using Genetically Encoded Sensor SypHer2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and properties of genetically encoded pH sensors in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ratiometric imaging of pH probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Development and properties of genetically encoded pH sensors in plants [frontiersin.org]

- 6. Fluorescent ratiometric pH indicator SypHer2: applications in neuroscience and regenerative biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and development of genetically encoded fluorescent sensors to monitor intracellular chemical and physical parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular pH imaging in cancer cells in vitro and tumors in vivo using the new genetically encoded sensor SypHer2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence lifetime-based pH mapping of tumors in vivo using genetically encoded sensor SypHerRed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biophysics.org [biophysics.org]

- 12. Acidosis promotes invasiveness of breast cancer cells through ROS-AKT-NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. HIF-1 at the crossroads of hypoxia, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. addgene.org [addgene.org]

- 18. Universal Transfection Reagent Protocol [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

The Acidic Tumor Microenvironment: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of pH Gradients in Cancer

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and therapeutic response. A key feature of the TME is its acidic nature, characterized by a reversed pH gradient compared to normal tissues, with an acidic extracellular space and a neutral to alkaline intracellular environment. This acidic milieu is not merely a byproduct of tumor metabolism but an active contributor to malignancy, influencing everything from cellular signaling and invasion to immune evasion and drug resistance. This technical guide provides a comprehensive overview of the mechanisms underlying pH dysregulation in tumors, its multifaceted consequences, and the experimental methodologies used to study this critical aspect of cancer biology.

The Genesis of the Acidic Tumor Microenvironment

The aberrant metabolism of cancer cells is the primary driver of the acidic TME. Unlike normal cells that primarily rely on oxidative phosphorylation, cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift leads to the production and accumulation of lactic acid and protons (H+).[1] Compounding this is the often chaotic and insufficient tumor vasculature, which impairs the removal of these acidic byproducts.

Several key proteins are upregulated in cancer cells to manage this acid load and maintain a viable intracellular pH (pHi), further contributing to the acidification of the extracellular space (pHe). These include:

-

Glucose Transporter 1 (GLUT1): Facilitates the high uptake of glucose required to fuel aerobic glycolysis.

-

Sodium-Hydrogen Exchanger 1 (NHE1): Pumps protons out of the cell in exchange for sodium ions.[2][3]

-

Carbonic Anhydrase IX (CAIX): A cell surface enzyme that catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to extracellular acidosis.[4][5][6]

-

Monocarboxylate Transporters (MCTs): Specifically MCT1 and MCT4, which co-transport lactate and protons out of the cell.

Quantitative Landscape of pH in the Tumor Microenvironment

The pH gradient between the intracellular and extracellular compartments of tumor cells is a defining characteristic of the TME. The following tables summarize the quantitative data on pH values and the expression of key pH-regulating proteins in tumors compared to normal tissues.

Table 1: Extracellular and Intracellular pH in Tumors vs. Normal Tissues

| Tissue Type | Extracellular pH (pHe) | Intracellular pH (pHi) | Reference(s) |

| Normal Tissues | 7.2 - 7.5 | 7.1 - 7.2 | [7][8] |

| Solid Tumors (general) | 6.4 - 7.0 | ≥ 7.2 | [9][10] |

| Adenocarcinoma | 6.93 ± 0.08 (range 5.66–7.78) | N/A | [11][12] |

| Soft Tissue Sarcoma | 7.01 ± 0.21 (range 6.25–7.45) | N/A | [11][12] |

| Squamous Cell Carcinoma | 7.16 ± 0.08 (range 6.2–7.6) | N/A | [11][12] |

| Malignant Melanoma | 7.36 ± 0.1 (range 6.98–7.77) | N/A | [11][12] |

| Lymphoma Xenograft | 6.7 ± 0.1 | N/A | [13] |

| Breast Cancer (MCF-7) | 6.8 (in vitro) | 7.1 (at pHe 6.8) | [14] |

| Breast Cancer (MDA-MB-231) | 6.8 (in vitro) | 7.0 (at pHe 6.8) | [14] |

Table 2: Expression of Key pH-Regulating Proteins in Cancer

| Protein | Cancer Type(s) | Observation | Reference(s) |

| NHE1 | Gastric, Ovarian, Glioma, Esophageal Squamous Cell Carcinoma | Upregulated expression and/or activity correlated with malignancy and poor prognosis. | [3][10][15] |

| CAIX | Breast, Colorectal, Glioblastoma, Clear Cell Renal Cell Carcinoma | Strongly induced by hypoxia; expression correlates with poor prognosis. Overexpressed in >90% of clear cell renal cell carcinomas. | [4][5] |

| MCT1 & MCT4 | Breast, Colorectal | Increased expression in various cancers to facilitate lactate efflux. | [16] |

Table 3: Impact of Extracellular pH on Chemotherapeutic Efficacy

| Drug | Cell Line | IC50 at pHe 7.4 (µM) | IC50 at pHe 6.6-6.8 (µM) | Reference(s) |

| Doxorubicin | MCF-7 | 6.45 | >100 | [7] |

| Doxorubicin | MDA-MB-231 | 21.58 | >100 | [7] |

| Doxorubicin | MCF-7 | ~168 pmol/mg protein uptake | ~65 pmol/mg protein uptake | [17] |

| Cisplatin | A549/DDP (resistant) | N/A (RF of 3.0 compared to sensitive) | Biomineralized cisplatin overcomes resistance | [18] |

| Cisplatin | A549 | 7.49 (48h) | N/A | [3] |

| Paclitaxel | MDA-MB-231 | 0.3 | N/A | [19] |

| Paclitaxel | MCF-7 | 3.5 | N/A | [19] |

Consequences of the Acidic TME on Cancer Progression

The acidic TME is a potent driver of tumor progression, influencing a wide array of cellular and tissue-level processes.

-

Invasion and Metastasis: The acidic environment promotes the activity of proteolytic enzymes, such as cathepsins and matrix metalloproteinases (MMPs), which degrade the extracellular matrix, paving the way for cancer cell invasion.

-

Angiogenesis: Acidosis can stimulate the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF), promoting the formation of new blood vessels to support tumor growth.

-

Immune Evasion: The acidic TME can suppress the activity of immune effector cells, such as T lymphocytes and natural killer (NK) cells, while promoting the polarization of macrophages towards an immunosuppressive M2 phenotype.

-

Drug Resistance: The acidic pHe can reduce the efficacy of weakly basic chemotherapeutic drugs, such as doxorubicin, through a phenomenon known as "ion trapping," where the protonated form of the drug is less able to cross the cell membrane.[17] Conversely, it can enhance the uptake of weakly acidic drugs.

Key Signaling Pathways Modulated by the Acidic TME

The acidic TME exerts its profound effects on cancer cells by modulating a number of critical signaling pathways.

pH-Sensing G Protein-Coupled Receptors (GPCRs)

A family of GPCRs, including GPR4, GPR68 (OGR1), GPR65 (TDAG8), and GPR132 (G2A), can directly sense extracellular protons and initiate downstream signaling cascades.

-

GPR4: Primarily expressed in endothelial cells, its activation by acidic pH stimulates pro-inflammatory and angiogenic responses.[20] It signals through Gs/cAMP, G12/13/Rho, and Gq/11/PLC pathways.[20]

References

- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Activation of GPR4 by Acidosis Increases Endothelial Cell Adhesion through the cAMP/Epac Pathway | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Roles of pH and the Na+/H+ exchanger NHE1 in cancer: From cell biology and animal models to an emerging translational perspective? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Expression of GPR68, an Acid-Sensing Orphan G Protein-Coupled Receptor, in Breast Cancer [frontiersin.org]

- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Na+/H+ exchanger 1 has tumor suppressive activity and prognostic value in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Optimisation of immunofluorescence methods to determine MCT1 and MCT4 expression in circulating tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Imaging carbonic anhydrase IX as a method for monitoring hypoxia-related radioresistance in preclinical head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]

Key characteristics of an ideal pH probe for in vivo TME imaging

An In-Depth Technical Guide to Ideal pH Probes for in vivo Tumor Microenvironment Imaging

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a crucial role in cancer progression, metastasis, and therapeutic response. A hallmark of the TME in solid tumors is extracellular acidosis, with a pH typically ranging from 6.5 to 7.0, in stark contrast to the slightly alkaline pH of normal tissues (around 7.4).[1][2] This acidic milieu is primarily a consequence of the altered metabolism of cancer cells, famously known as the Warburg effect, which involves a high rate of glycolysis even in the presence of oxygen.[3][4][5] The acidic TME is not merely a byproduct of tumor metabolism but an active contributor to malignancy, promoting invasion, metastasis, immune evasion, and drug resistance.

In vivo imaging of TME pH provides an invaluable window into tumor pathophysiology, enabling researchers and clinicians to non-invasively monitor metabolic changes, assess tumor aggressiveness, and evaluate the efficacy of therapeutic interventions. The development of sophisticated pH probes is central to this endeavor. An ideal pH probe for in vivo TME imaging must possess a unique combination of photophysical, chemical, and biological properties to ensure accurate and reliable measurements in a complex biological setting. This technical guide provides a comprehensive overview of the core principles of TME acidification, the key characteristics of an ideal pH probe, quantitative data on existing probes, and detailed experimental protocols for their application.

Core Principles of TME Acidification

The acidic nature of the TME arises from a combination of factors, with the most significant being the metabolic reprogramming of cancer cells.

-

The Warburg Effect: Most cancer cells exhibit a high rate of glucose uptake and glycolysis, converting glucose to lactate even when oxygen is abundant—a phenomenon termed aerobic glycolysis or the Warburg effect.[3][4][5] This metabolic shift leads to the accumulation and subsequent extrusion of lactic acid into the extracellular space, contributing significantly to the acidification of the TME.[5][6][7]

-

Hypoxia: As tumors grow, they often outstrip their blood supply, leading to regions of low oxygen, or hypoxia.[8][9] Hypoxia further stimulates glycolysis and the production of lactic acid.

-

Proton Pumps and Ion Exchangers: To maintain a viable intracellular pH (pHi) that is neutral to slightly alkaline, cancer cells actively expel protons (H+) into the extracellular space.[10][11] This is accomplished through the overexpression and increased activity of various proton pumps and ion exchangers, including:

-

V-type H+-ATPase (V-ATPase): This pump actively transports protons out of the cell.[12][13][14]

-

Na+/H+ Exchanger 1 (NHE1): This exchanger removes one intracellular proton in exchange for one extracellular sodium ion.[12][15][16]

-

Monocarboxylate Transporters (MCTs): Specifically MCT1 and MCT4, which co-transport lactate and protons out of the cell.[12][14][17]

-

Carbonic Anhydrases (CAs): Particularly the membrane-bound CAIX and CAXII, which catalyze the hydration of CO2 to produce bicarbonate (HCO3-) and H+, contributing to extracellular acidification.[12][14][16]

-

These processes collectively create and maintain the reversed pH gradient characteristic of solid tumors—an acidic extracellular environment and a neutral or slightly alkaline intracellular environment.

Key Characteristics of an Ideal pH Probe

An ideal pH probe for in vivo TME imaging must satisfy a stringent set of criteria to ensure accurate, sensitive, and safe measurements.

-

Appropriate pKa: The dissociation constant (pKa) of the probe is paramount. For TME imaging, the pKa should be within the physiological pH range of interest, typically between 6.0 and 7.4.[18] A probe with a pKa in this range will exhibit the greatest change in its signal in response to the subtle pH variations within the tumor, maximizing its sensitivity.[18]

-

High Sensitivity and Ratiometric Response: The probe must be able to detect small changes in pH. Ratiometric probes are highly desirable as they provide an internal reference by measuring the ratio of fluorescence intensities at two different wavelengths (either excitation or emission).[18][19][20] This approach corrects for variations in probe concentration, excitation light intensity, and photobleaching, leading to more quantitative and reliable pH measurements.[19]

-

High Specificity and Selectivity: The probe's response should be highly specific to H+ concentration and not be influenced by other ions, metabolites, or biological macromolecules present in the TME.

-

Deep Tissue Penetration (for Optical Probes): For effective in vivo optical imaging, probes that are excited by and emit light in the near-infrared (NIR) window (700-1700 nm) are superior.[21] NIR light experiences less absorption and scattering by biological tissues, allowing for deeper penetration and a better signal-to-background ratio.[21]

-

Biocompatibility and Low Toxicity: The probe and its potential degradation products must be non-toxic and biocompatible, causing no adverse effects on the cells or the organism.

-

Tumor Targetability: To enhance the signal from the TME and reduce background noise from normal tissues, the probe should preferentially accumulate at the tumor site. This can be achieved through:

-

Passive Targeting: Exploiting the enhanced permeability and retention (EPR) effect, where nanoparticles and macromolecules passively accumulate in tumors due to leaky vasculature and poor lymphatic drainage.

-

Active Targeting: Conjugating the probe to ligands (e.g., antibodies, peptides, aptamers) that bind to specific receptors overexpressed on cancer cells.

-

-

Photostability and Chemical Stability: The probe should be resistant to photobleaching during imaging and chemically stable within the complex biological environment of the TME.

-

Favorable Pharmacokinetics: The probe should have a suitable circulation half-life to allow for accumulation in the tumor and should be cleared from the body through renal or hepatobiliary routes to minimize long-term toxicity.

Quantitative Data Summary

The following table summarizes the key quantitative characteristics of representative pH probes used for TME imaging.

| Probe Name | Type | pKa | Excitation λ (nm) | Emission λ (nm) | Key Features & Limitations |

| 5,6-Carboxyfluorescein (5,6-CF) | Small Molecule | ~6.4 | 465 / 490 | 515 | Ratiometric excitation. Low pKa limits sensitivity in less acidic tumors.[18] |

| SNARF-5F | Small Molecule | ~7.5 | 540 / 580 | 580 / 640 | Ratiometric emission. pKa is slightly high for some acidic TMEs. |

| SNARF-PAA NP | Nanoparticle | ~6.8 | 565 / 600 | N/A (Photoacoustic) | Used for photoacoustic imaging, providing high spatial resolution.[20] |

| SypHerRed | Genetically Encoded | ~7.0-8.5 (excitation dependent) | 440 / 575 | ~610 | Genetically targetable to specific cells/organelles. Fluorescence lifetime is pH-dependent. Requires genetic modification of cells.[10][19][22] |

| pH-Low Insertion Peptide (pHLIP) | Peptide-based | ~6.3 | Varies with fluorophore | Varies with fluorophore | Targets acidic cell surfaces and inserts into the membrane. Can deliver cargo. |

| Hyperpolarized 13C-bicarbonate | MRI Agent | N/A | N/A | N/A (MRI) | Non-invasive clinical translation for MRI-based pH mapping.[2] |

Experimental Protocols

Synthesis and Characterization of a Nanoparticle-Based pH Probe

This protocol provides a general methodology for the synthesis and characterization of a dye-encapsulated polyacrylamide nanoparticle probe, similar to the SNARF-PAA NP.[20]

Materials:

-

Acrylamide (AAm)

-

N,N'-methylenebis(acrylamide) (BIS)

-

Ammonium persulfate (APS)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

pH-sensitive dye (e.g., a SNARF derivative)

-

Surfactant (e.g., sodium dodecyl sulfate, SDS)

-

Phosphate-buffered saline (PBS) of various pH values

-

Deionized water

Procedure:

-

Preparation of the Reaction Mixture: In a flask, dissolve AAm, BIS, and the pH-sensitive dye in deionized water. The ratio of AAm to BIS will determine the cross-linking density of the nanoparticles.

-

Micelle Formation: Add the surfactant to the solution and stir vigorously to form micelles, which will act as nanoreactors.

-

Initiation of Polymerization: Degas the solution with nitrogen or argon to remove oxygen, which inhibits polymerization. Add APS (initiator) and TEMED (catalyst) to initiate the free-radical polymerization of acrylamide.

-

Nanoparticle Formation: Allow the reaction to proceed for several hours at room temperature with continuous stirring. The polymer chains will grow and cross-link within the micelles, encapsulating the dye molecules.

-

Purification: Purify the nanoparticles to remove unreacted monomers, surfactant, and free dye. This is typically done by repeated cycles of centrifugation and resuspension in deionized water, followed by dialysis against deionized water for 2-3 days.

-

Characterization:

-

Size and Morphology: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and size distribution. Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the shape and size of the nanoparticles.[23][24]

-

Surface Charge: Measure the zeta potential to assess the surface charge and stability of the nanoparticle suspension.

-

Dye Encapsulation: Determine the amount of encapsulated dye using UV-Vis spectrophotometry by lysing the nanoparticles and measuring the absorbance of the released dye.

-

In Vitro Calibration of a pH Probe

This protocol describes how to determine the pKa and pH-dependent spectral response of a fluorescent pH probe.

Materials:

-

pH probe stock solution

-

A series of buffers with known pH values covering the expected sensing range (e.g., citrate-phosphate buffers for pH 5.0-7.6)

-

Spectrofluorometer or plate reader with fluorescence capabilities

-

pH meter

Procedure:

-

Prepare pH Buffer Series: Prepare a series of buffers with finely spaced pH values (e.g., 0.2 pH unit increments) across the desired range. Calibrate the pH of each buffer using a pH meter.

-

Sample Preparation: Add a small, constant amount of the pH probe stock solution to each buffer in a cuvette or a 96-well plate. Ensure the final concentration of the probe is low enough to avoid self-quenching.

-

Spectral Acquisition:

-

For a ratiometric excitation probe, record the emission spectra at a fixed emission wavelength while scanning the excitation wavelength across the two excitation peaks for each pH value.

-

For a ratiometric emission probe, excite the samples at the isosbestic point (the wavelength where the absorption is independent of pH) and record the emission spectra across the two emission peaks for each pH value.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two selected wavelengths (Iλ1 / Iλ2) for each pH value.

-

Plot the intensity ratio as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe. The pKa is the pH at which the probe is 50% in its protonated and 50% in its deprotonated form.[25]

-

In Vivo TME pH Imaging Workflow

This protocol outlines the general steps for performing in vivo pH imaging in a subcutaneous tumor mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Tumor-bearing mice (e.g., mice with subcutaneously implanted cancer cells)

-

pH probe formulated for intravenous injection

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., fluorescence imaging system with appropriate filters)

-

Heating pad to maintain the animal's body temperature

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the mouse on the imaging stage, ensuring the tumor is positioned within the field of view. Maintain the animal's body temperature using a heating pad.

-

Pre-injection Imaging: Acquire a baseline (pre-injection) image of the tumor region to measure background autofluorescence.

-

Probe Administration: Administer the pH probe via intravenous (tail vein) injection. The dose will depend on the specific probe being used.

-

Dynamic Imaging: Acquire a series of images at different time points post-injection (e.g., 1, 2, 4, 8, 24 hours) to monitor the probe's accumulation in the tumor and its clearance from the body. For ratiometric imaging, acquire images at the two required wavelengths.

-

Image Analysis:

-

Draw regions of interest (ROIs) around the tumor and a contralateral normal tissue area.

-

Correct for background autofluorescence using the pre-injection images.

-

For each time point, calculate the ratiometric image by dividing the intensity of the image at the first wavelength by the intensity of the image at the second wavelength on a pixel-by-pixel basis.

-

Convert the ratiometric values into pH values using the in vitro calibration curve to generate a pH map of the tumor.

-

Quantify the average pH and its heterogeneity within the tumor ROI.

-

Conclusion and Future Perspectives

The development of ideal pH probes for in vivo TME imaging is a rapidly advancing field with significant potential to impact cancer research and clinical practice. The key characteristics of such probes—appropriate pKa, ratiometric response, NIR fluorescence, biocompatibility, and tumor targetability—are critical for obtaining accurate and meaningful data. While significant progress has been made, challenges remain, including improving the spatial resolution of pH maps, developing probes with even greater sensitivity and specificity, and translating these technologies into the clinic.

Future research will likely focus on the development of multimodal probes that can simultaneously report on pH and other TME parameters, such as oxygen levels, enzyme activity, or specific metabolite concentrations. Furthermore, the integration of pH-sensing capabilities into theranostic platforms, which combine diagnostics and therapy, holds great promise.[21] Such agents could, for example, release a cytotoxic drug specifically in the acidic TME, thereby increasing therapeutic efficacy while minimizing side effects. As our understanding of the TME deepens, so too will the sophistication of the chemical tools we use to study and manipulate it, ultimately leading to better outcomes for cancer patients.

References

- 1. Tumor pH imaging | Longo Lab [cim.unito.it]

- 2. pH Imaging Method for Prostate Cancer Detection | Molecular Imaging Lab | Flavell Lab [flavelllab.ucsf.edu]

- 3. researchgate.net [researchgate.net]

- 4. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 5. Metabolic Signature of Warburg Effect in Cancer: An Effective and Obligatory Interplay between Nutrient Transporters and Catabolic/Anabolic Pathways to Promote Tumor Growth [mdpi.com]

- 6. How Warburg-Associated Lactic Acidosis Rewires Cancer Cell Energy Metabolism to Resist Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Lactate and Cancer: Revisiting the Warburg Effect in an Era of Lactate Shuttling [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. biophysics.org [biophysics.org]

- 11. Chronic acidosis rewires cancer cell metabolism through PPARα signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microenvironmental acidosis in carcinogenesis and metastases: new strategies in prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. pH sensing and regulation in cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 17. Emerging Role of Extracellular pH in Tumor Microenvironment as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo pH measurement and imaging of tumor tissue using a pH-sensitive fluorescent probe (5,6-carboxyfluorescein): instrumental and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorescence lifetime-based pH mapping of tumors in vivo using genetically encoded sensor SypHerRed - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo quantitative imaging of tumor pH by nanosonophore assisted multispectral photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Excitation-Dependent pKa Extends the Sensing Range of Fluorescence Lifetime pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 25. researchgate.net [researchgate.net]

Probing the Acidic Frontier: A Technical Guide to pH Measurement in Organelles

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the diverse landscape of pH probes available for the study of acidic organelles. Maintaining a precise pH gradient is fundamental to the function of organelles such as lysosomes, endosomes, and Golgi apparatus, playing a critical role in processes ranging from enzymatic degradation and receptor trafficking to nutrient sensing and autophagy. Dysregulation of organellar pH is implicated in a host of human diseases, including neurodegenerative disorders, lysosomal storage diseases, and cancer, making the accurate measurement of this parameter a critical aspect of modern cell biology and drug discovery.

This guide provides a comprehensive overview of the major classes of pH probes, their quantitative properties, and detailed protocols for their application. Furthermore, it delves into the key signaling pathways influenced by lysosomal pH and outlines experimental workflows for their investigation.

A Comparative Analysis of pH Probes for Acidic Organelles

The choice of a suitable pH probe is contingent on the specific experimental requirements, including the desired pH range, the imaging modality, and the biological question being addressed. Probes can be broadly categorized into two main classes: small molecule dyes and genetically encoded fluorescent proteins.

Small Molecule pH Probes

Small molecule probes are synthetic dyes that can be readily introduced into live cells. They offer the advantages of high brightness and a wide range of spectral properties. These probes can be further subdivided into ratiometric and intensiometric indicators. Ratiometric probes exhibit a shift in their excitation or emission spectrum in response to pH changes, allowing for a quantitative measurement that is independent of probe concentration and instrumental factors.[1][2] Intensiometric probes, on the other hand, display a change in fluorescence intensity at a single wavelength, which can be influenced by factors other than pH.

Table 1: Quantitative Data for Small Molecule pH Probes

| Probe Name | Type | pKa | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |

| LysoSensor™ Yellow/Blue DND-160 | Ratiometric (Dual Emission) | ~4.2 | 329/384 | 440/540 | - | Exhibits a shift from blue to yellow fluorescence in acidic environments.[3][4] |

| LysoSensor™ Green DND-189 | Intensiometric | ~5.2 | 443 | 505 | - | Becomes more fluorescent in acidic environments.[5] |

| LysoSensor™ Blue DND-167 | Intensiometric | ~5.1 | 373 | 425 | - | Fluorescence increases in acidic compartments.[5] |

| pHLys Red | Intensiometric | - | 550 | 650 | - | High specificity and retention in lysosomes. |

| BCECF-AM | Ratiometric (Dual Excitation) | ~6.98 | 440 (pH-insensitive), 490 (pH-sensitive) | 535 | - | Widely used for cytosolic pH, but can be targeted to organelles. |

| SNARF-1 | Ratiometric (Dual Emission) | ~7.5 | 488 | 580 (pH-sensitive), 640 (pH-insensitive) | - | Suitable for measuring pH in the neutral to slightly acidic range. |

| Oregon Green™ 488 Dextran | Ratiometric (Dual Excitation) | ~4.8 | 440 (pH-insensitive), 494 (pH-sensitive) | 524 | - | Dextran conjugate for delivery to endo-lysosomal pathway.[6] |

| FITC-Dextran | Ratiometric (Dual Emission) | ~6.4 | 490 | 520 (pH-sensitive), Isosbestic point | - | Commonly used for lysosomal pH measurement by flow cytometry.[7] |

| LysoTracker™ Red DND-99 | Intensiometric | - | 577 | 590 | - | Accumulates in acidic organelles, fluorescence is largely pH-insensitive.[8][9] |

| Lyso-NIR-pH | Intensiometric | 4.63 | - | - | - | Near-infrared probe with good photostability.[10] |

| RNL | Ratiometric | 4.82 | - | 529/580 | - | Naphthalimide-rhodamine based FRET probe.[11] |

Genetically Encoded pH Probes

Genetically encoded pH indicators are fluorescent proteins that are engineered to be pH-sensitive. Their primary advantage lies in their ability to be targeted to specific organelles or even specific faces of an organellar membrane by fusing them to appropriate targeting sequences. This allows for highly localized pH measurements.

Table 2: Quantitative Data for Genetically Encoded pH Probes

| Probe Name | Type | pKa | Excitation Max (nm) | Emission Max (nm) | Key Features |

| pHluorin | Ratiometric (Dual Excitation) | ~7.1 | 410/470 | 508 | A widely used ratiometric GFP variant.[12] |

| pHluorin2 | Ratiometric (Dual Excitation) | ~7.0 | 395/475 | 509 | An enhanced version of pHluorin with improved brightness.[13][14] |

| Ecliptic pHluorin | Intensiometric | ~5.7 | 488 | 511 | Fluorescence is quenched at acidic pH. |

| pHRed | Ratiometric (Dual Excitation) | 6.6 | 440/585 | 610 | A red fluorescent ratiometric probe.[15] |

| pHTomato | Intensiometric | 7.8 | 554 | 581 | Red fluorescent protein suitable for more alkaline pH.[16] |

| mKeima | Ratiometric (Dual Excitation) | ~6.5 | 440/585 | 620 | Large Stokes shift red fluorescent protein. |

| T-Sapphire | Intensiometric | 4.9 | 399 | 511 | GFP variant with good stability in acidic environments.[16] |

| FIRE-pHLy | Ratiometric | ~4.4 | - | - | A fusion of mTFP1 and mCherry targeted to lysosomes with LAMP1.[17] |

Experimental Protocols

Accurate and reproducible measurement of organellar pH requires careful execution of experimental protocols. Below are detailed methodologies for using both small molecule and genetically encoded pH probes.

Protocol for Measuring Lysosomal pH using a Ratiometric Small Molecule Dye (e.g., LysoSensor™ Yellow/Blue DND-160)

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

-

Anhydrous DMSO

-

Live cell imaging medium (e.g., phenol red-free DMEM)

-

Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) containing 10 µM nigericin and 10 µM valinomycin.[18]

-

Fluorescence microscope equipped with appropriate filter sets for dual-emission imaging (e.g., DAPI and FITC/TRITC channels).

Procedure:

-

Probe Preparation: Prepare a 1 mM stock solution of LysoSensor™ Yellow/Blue DND-160 in anhydrous DMSO.

-

Cell Loading: Dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed live cell imaging medium. Remove the culture medium from the cells and replace it with the probe-containing medium.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-30 minutes. Optimal loading time should be determined empirically for each cell type.

-

Washing: Gently wash the cells twice with pre-warmed live cell imaging medium to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in two separate emission channels (e.g., ~450 nm for blue fluorescence and ~530 nm for yellow fluorescence) using a suitable excitation wavelength (e.g., ~360-400 nm).

-

Calibration:

-

After acquiring experimental images, replace the imaging medium with the first calibration buffer (e.g., pH 7.0).

-

Incubate for 5-10 minutes to allow for pH equilibration.

-

Acquire images in both emission channels.

-

Repeat this process for each calibration buffer, moving from high to low pH.

-

-

Data Analysis:

-

For each experimental and calibration image, measure the mean fluorescence intensity in both the blue and yellow channels for individual lysosomes or regions of interest.

-

Calculate the ratio of the yellow to blue fluorescence intensity (or vice versa).

-

Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH of the calibration buffers.

-

Use the calibration curve to convert the fluorescence ratios from the experimental images into absolute pH values.

-

Protocol for Measuring Organellar pH using a Genetically Encoded Ratiometric Probe (e.g., pHluorin)

Materials:

-

Cells stably or transiently expressing the organelle-targeted pHluorin construct.

-

Live cell imaging medium.

-

Calibration buffers as described in Protocol 2.1.

-

Fluorescence microscope equipped with filter sets for dual-excitation ratiometric imaging (e.g., filters for ~410 nm and ~470 nm excitation and ~510 nm emission).

Procedure:

-

Cell Culture: Culture cells expressing the pHluorin construct on glass-bottom dishes or coverslips.

-

Imaging:

-

Replace the culture medium with pre-warmed live cell imaging medium.

-

Place the cells on the microscope stage.

-

Acquire images sequentially at the two excitation wavelengths (~410 nm and ~470 nm) while collecting the emission at ~510 nm.

-

-

Calibration:

-

Perform the in situ calibration as described in Protocol 2.1, steps 6.1-6.4.

-

-

Data Analysis:

-

For each experimental and calibration image, measure the mean fluorescence intensity at each excitation wavelength for the organelles of interest.

-

Calculate the ratio of the fluorescence intensities (e.g., 470 nm / 410 nm).

-

Generate a calibration curve by plotting the fluorescence ratio against the pH of the calibration buffers.

-

Convert the experimental ratios to pH values using the calibration curve.

-

Signaling Pathways and Experimental Workflows

The pH of acidic organelles, particularly lysosomes, is not merely a static feature but is dynamically regulated and, in turn, influences critical cellular signaling pathways.

Lysosomal pH and mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Its activity is tightly linked to the lysosome. Amino acid sufficiency promotes the translocation of mTORC1 to the lysosomal surface, where it is activated by the small GTPase Rheb. Lysosomal pH plays a crucial role in this process. An acidic lysosomal lumen is required for the proper function of the v-ATPase, which is part of the machinery that senses amino acids and recruits mTORC1 to the lysosome.[15] Alterations in lysosomal pH can therefore impact mTORC1 activity, with consequences for cell growth and autophagy.[19][20]

Caption: mTORC1 signaling pathway at the lysosome.

Lysosomal pH and Autophagy Regulation

Autophagy is a cellular degradation process that delivers cytoplasmic components to the lysosome for breakdown and recycling. The fusion of autophagosomes with lysosomes to form autolysosomes is a critical step in this pathway, and it is highly dependent on the acidic pH of the lysosome.[21] The v-ATPase, which is responsible for lysosomal acidification, is therefore essential for autophagic flux.[22] Dysfunctional lysosomal acidification can lead to an accumulation of autophagosomes and impaired clearance of cellular debris, a hallmark of many neurodegenerative diseases.

Caption: The role of lysosomal pH in autophagy.

Experimental Workflow for High-Throughput Screening of Lysosomal pH Modulators

The development of high-content imaging systems has enabled the screening of large compound libraries for their effects on cellular phenotypes. This workflow outlines a strategy for identifying modulators of lysosomal pH.[12][17][23]

Caption: High-throughput screening workflow.

Conclusion

The ability to accurately measure the pH of acidic organelles is paramount for understanding fundamental cellular processes and for the development of novel therapeutics. This guide has provided a comprehensive overview of the available tools and techniques, from the selection of appropriate pH probes to the design of sophisticated high-throughput screens. The continued development of brighter, more photostable, and spectrally diverse pH probes, coupled with advancements in imaging technologies, will undoubtedly continue to illuminate the critical role of organellar pH in health and disease.

References

- 1. pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. youtube.com [youtube.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol — LysoTracker® Red DND-99 Live-Cell Staining �26 HCS Analysis [protocols.io]

- 8. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 9. labs.pbrc.edu [labs.pbrc.edu]

- 10. A photostable Si-rhodamine-based near-infrared fluorescent probe for monitoring lysosomal pH during heat stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A ratiometric lysosomal pH probe based on the naphthalimide–rhodamine system - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pHluorin2: an enhanced, ratiometric, pH-sensitive green florescent protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications - PMC [pmc.ncbi.nlm.nih.gov]